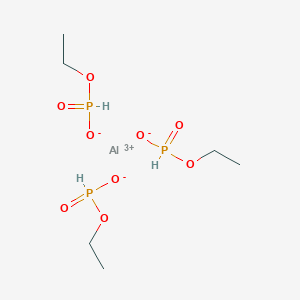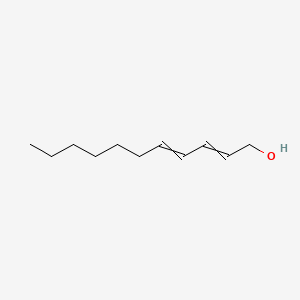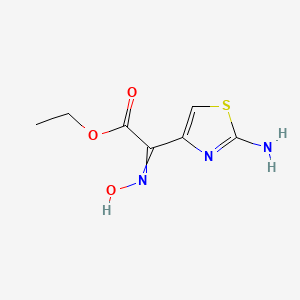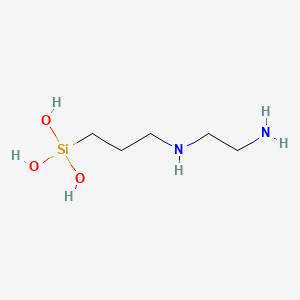
aluminum;ethoxyphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “aluminum;ethoxyphosphinate” is known as 4-amino-1-naphthalenesulfonic acid. It is a naphthalene derivative with a sulfonic acid group and an amino group attached to the naphthalene ring. This compound is widely used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-amino-1-naphthalenesulfonic acid can be synthesized through several methods. One common method involves the sulfonation of naphthalene followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions typically involve the use of concentrated sulfuric acid for sulfonation, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The nitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 4-amino-1-naphthalenesulfonic acid often involves large-scale sulfonation and nitration processes. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product. The reduction step is typically carried out in large reactors with efficient mixing and temperature control to ensure complete reduction of the nitro group to the amino group.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like chlorosulfonic acid or sulfur trioxide.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
4-amino-1-naphthalenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It is used in the preparation of fluorescent probes and markers for biological studies.
Medicine: It is used in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-amino-1-naphthalenesulfonic acid involves its ability to participate in various chemical reactions due to the presence of the amino and sulfonic acid groups. These functional groups allow the compound to interact with different molecular targets and pathways, making it useful in various applications. For example, in biological systems, the compound can act as a fluorescent probe by binding to specific biomolecules and emitting fluorescence upon excitation.
Comparison with Similar Compounds
4-amino-1-naphthalenesulfonic acid can be compared with other similar compounds such as:
- 1-amino-2-naphthalenesulfonic acid
- 2-amino-1-naphthalenesulfonic acid
- 1,5-naphthalenedisulfonic acid
Uniqueness
The unique combination of the amino and sulfonic acid groups in 4-amino-1-naphthalenesulfonic acid provides it with distinct chemical properties that make it suitable for specific applications. For example, its ability to act as a fluorescent probe is a unique feature that is not commonly found in other similar compounds.
Properties
IUPAC Name |
aluminum;ethoxyphosphinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H7O3P.Al/c3*1-2-5-6(3)4;/h3*6H,2H2,1H3,(H,3,4);/q;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZMJOFIHHZSRW-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)[O-].CCOP(=O)[O-].CCOP(=O)[O-].[Al+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)[O-].CCOP(=O)[O-].CCOP(=O)[O-].[Al+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18AlO9P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B7823759.png)



![1-[4-Cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid monohydrochloride](/img/structure/B7823791.png)



![(4Z,18Z,20Z)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B7823836.png)
